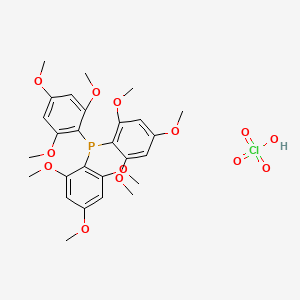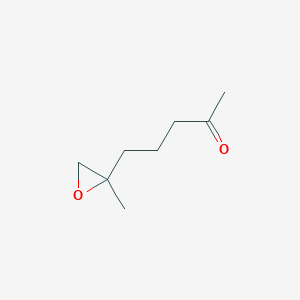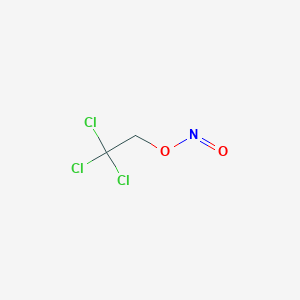
2,2,2-Trichloroethyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl nitrite is an organic compound with the molecular formula C2H2Cl3NO2. It is a nitrite ester derived from 2,2,2-trichloroethanol and nitrous acid. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl nitrite can be synthesized through the reaction of 2,2,2-trichloroethanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with 2,2,2-Trichloroethanol: The 2,2,2-trichloroethanol is then added to the nitrous acid solution, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation method with scaled-up reaction vessels and controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethyl nitrite undergoes various chemical reactions, including:
Nitrosation: It can nitrosate thiols to form thionitrites.
Decomposition: It can decompose under certain conditions to release nitrogen oxides.
Common Reagents and Conditions:
Thiols: React with thiols in aqueous solutions to form thionitrites.
Acids and Bases: The reaction rate can be influenced by the pH of the solution.
Major Products Formed:
Thionitrites: Formed from the reaction with thiols.
Nitrogen Oxides: Released during decomposition.
Scientific Research Applications
2,2,2-Trichloroethyl nitrite is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for nitrosation reactions.
Biological Studies: It is studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Chemical Analysis: It is used in analytical chemistry for the detection and quantification of thiols and other reactive species.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl nitrite primarily involves its ability to donate a nitroso group (NO) to other molecules. This process, known as nitrosation, can modify the structure and function of target molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its nitrosating ability.
Comparison with Similar Compounds
2,2,2-Trichloroethanol: A precursor to 2,2,2-trichloroethyl nitrite, used in various chemical reactions.
2,2-Dichloroethyl nitrite: A related nitrite ester with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electron-withdrawing capability and make it a potent nitrosating agent.
Properties
CAS No. |
90229-86-0 |
|---|---|
Molecular Formula |
C2H2Cl3NO2 |
Molecular Weight |
178.40 g/mol |
IUPAC Name |
2,2,2-trichloroethyl nitrite |
InChI |
InChI=1S/C2H2Cl3NO2/c3-2(4,5)1-8-6-7/h1H2 |
InChI Key |
YURNBPLUXKYSOL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)ON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



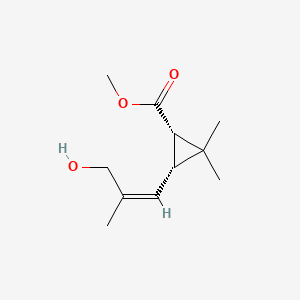
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
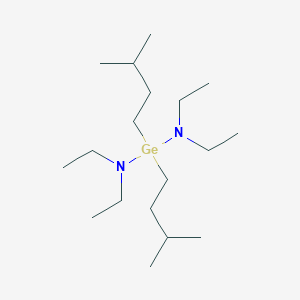
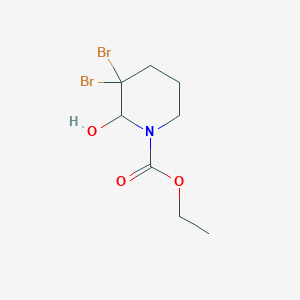
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
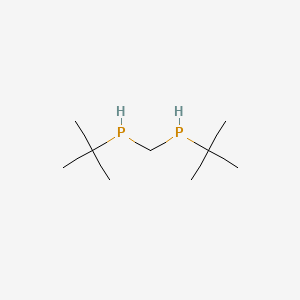
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

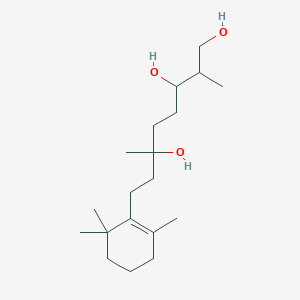
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
